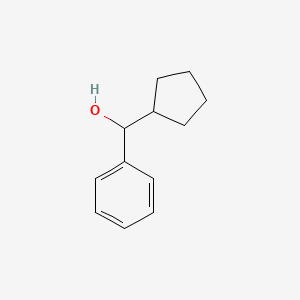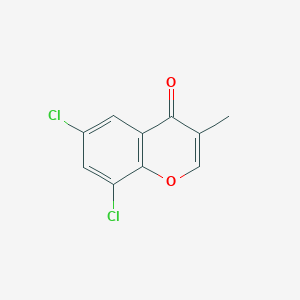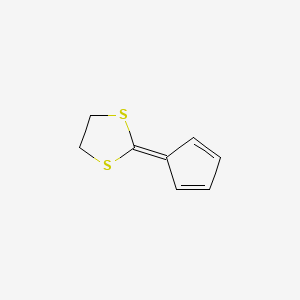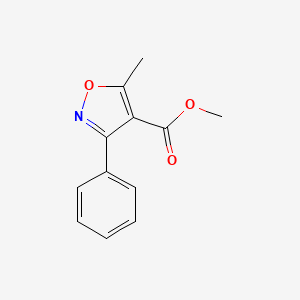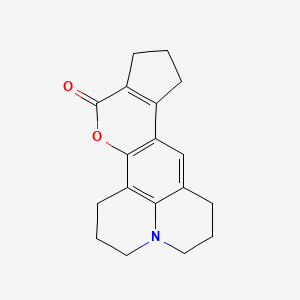
香豆素 106
描述
Coumarin 106, also known as 7-diethylamino-4-methylcoumarin, is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of aromatic organic compounds characterized by a benzopyrone structure. Coumarin 106 is widely recognized for its fluorescent properties, making it valuable in various scientific and industrial applications.
科学研究应用
Coumarin 106 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques, such as fluorescence spectroscopy and chromatography.
Biology: Employed in the study of cellular processes and as a marker for tracking biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of fluorescent dyes, optical brighteners, and laser dyes.
作用机制
Target of Action
Coumarin 106, like other coumarin derivatives, primarily targets Cytochrome P450 2A6 . This enzyme plays a crucial role in the metabolism of various drugs and xenobiotics . The unique chemical structure of coumarin facilitates binding to various targets through hydrophobic interactions, pi-stacking, hydrogen bonding, and dipole-dipole interactions .
Mode of Action
It’s known that coumarins generally inhibit the active form of their target enzymes, thus altering their function . The specific mode of action for Coumarin 106 needs further investigation.
Biochemical Pathways
Coumarins are produced via the phenylpropanoid pathway . The first step of the coumarin biosynthesis pathway is ortho-hydroxylation of cinnamates that branches off from lignin biosynthesis
Pharmacokinetics
Coumarins generally undergo metabolism to form more water-soluble compounds, which are readily excreted from the body in urine . The absorption, distribution, metabolism, and excretion (ADME) properties of Coumarin 106 specifically need to be studied further.
Result of Action
Coumarin derivatives have been shown to exhibit a wide range of biological activities, including antioxidant, anticonvulsant, antitumor, anti-inflammatory, and antimicrobial effects . The specific effects of Coumarin 106 on molecular and cellular levels require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of coumarin compounds. Factors such as pH, temperature, and the presence of other molecules can affect the fluorescence behavior of coumarins
生化分析
Biochemical Properties
Coumarin 106, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent antioxidant and free radical scavenging agent
Cellular Effects
Coumarin 106 has a profound impact on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact cellular effects of Coumarin 106 are still being researched.
Molecular Mechanism
The molecular mechanism of action of Coumarin 106 is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of Coumarin 106 change over time in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Coumarin 106 vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Coumarin 106 is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways that Coumarin 106 is involved in are still being researched.
Transport and Distribution
Coumarin 106 is transported and distributed within cells and tissues It interacts with transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of Coumarin 106 and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: Coumarin 106 can be synthesized through several methods, with the Pechmann condensation being one of the most common. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of coumarin derivatives.
Industrial Production Methods: In industrial settings, the synthesis of Coumarin 106 often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions: Coumarin 106 undergoes various chemical reactions, including:
Oxidation: Coumarin 106 can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of Coumarin 106 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrocoumarins.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinones and hydroxycoumarins.
Reduction: Dihydrocoumarins.
Substitution: Halogenated, nitrated, and sulfonated coumarins.
相似化合物的比较
Coumarin 106 can be compared with other coumarin derivatives, such as:
Coumarin 102: Known for its strong fluorescence and used in similar applications as Coumarin 106.
Coumarin 120: Exhibits different spectral properties and is used in specific fluorescence-based assays.
Coumarin 151: Has unique photophysical properties, making it suitable for specialized applications in fluorescence microscopy.
Uniqueness of Coumarin 106: Coumarin 106 stands out due to its high fluorescence quantum yield and stability, making it a preferred choice for various fluorescence-based applications. Its ability to undergo diverse chemical modifications further enhances its versatility in scientific research and industrial applications.
属性
IUPAC Name |
3-oxa-16-azapentacyclo[10.7.1.02,10.05,9.016,20]icosa-1(20),2(10),5(9),11-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18-13-6-1-5-12(13)15-10-11-4-2-8-19-9-3-7-14(16(11)19)17(15)21-18/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSRPENMALNOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=C4CCCN5C4=C3CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5068285 | |
| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41175-45-5 | |
| Record name | 2,3,6,7,10,11-Hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41175-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,5H-Cyclopenta(3,4)(1)benzopyrano(6,7,8-ij)quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041175455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin 106 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,5H-Cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one, 2,3,6,7,10,11-hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5068285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7,10,11-hexahydro-1H,5H-cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.207 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H,5H-CYCLOPENTA(3,4)(1)BENZOPYRANO(6,7,8-IJ)QUINOLIZIN-12(9H)-ONE, 2,3,6,7,10,11-HEXAHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RGV583D48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Coumarin 106 and are there any notable features?
A1: Coumarin 106 (2,3,6,7,10,11-hexahydro-1H,5H–cyclopenta[3,4][1]benzopyrano[6,7,8-ij]quinolizin-12(9H)-one) is characterized by a nearly planar structure. [] It consists of fused rings, including a piperidine ring, which exhibits some degree of conformational flexibility due to disorder. [] The piperidine rings adopt flattened conformations, while the cyclopentene ring takes on an envelope conformation. [] In its crystalline form, Coumarin 106 molecules arrange themselves in parallel stacks. []
Q2: How does annealing impact the luminescent properties of Coumarin 106 in poly (vinyl alcohol) films?
A2: Annealing significantly influences the luminescent behavior of Coumarin 106 in poly (vinyl alcohol) (PVA) films. [] While fluorescence intensity moderately decreases, phosphorescence experiences a dramatic multifold increase with annealing. [] This shift is attributed to enhanced intersystem crossing (ISC) from the singlet excited state (S1) to the triplet state (T1), promoting phosphorescence while simultaneously diminishing fluorescence. [] Annealing also affects the PVA polymer itself, altering its optical properties, which necessitates careful background correction during measurements. []
Q3: Can you elaborate on the effect of annealing on the phosphorescence of Coumarin 106 when directly exciting its triplet state?
A3: Directly exciting the triplet state of Coumarin 106 using a long wavelength (475 nm) reveals that annealing influences both the S0→T1 absorption and the T1→S0 phosphorescence processes. [] Interestingly, while the phosphorescence lifetime decreases with annealing, the overall phosphorescence intensity increases. [] This suggests that annealing leads to a higher radiative rate for the T1→S0 transition, resulting in brighter but shorter-lived phosphorescence. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3,4,5-Triacetyloxy-6-(4-nitrophenyl)sulfanyloxan-2-yl]methyl acetate](/img/structure/B1593537.png)
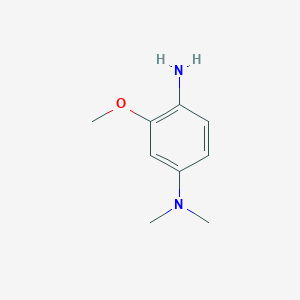
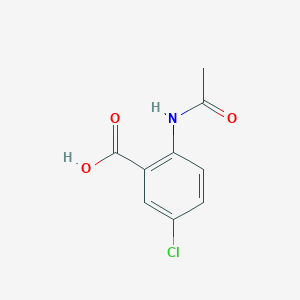
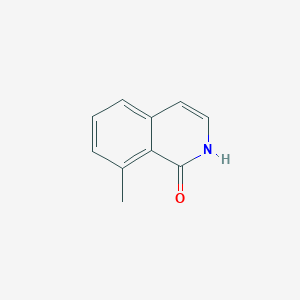
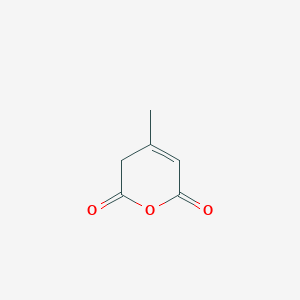
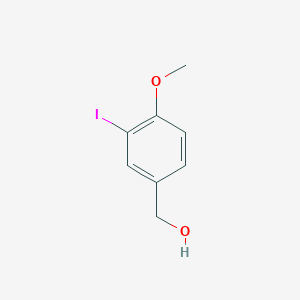
![2-[2-(4,5-Dihydro-1,3-thiazol-2-ylsulfanyl)ethylsulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B1593548.png)
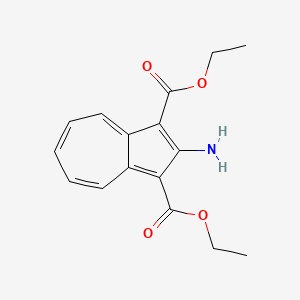
![N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide](/img/structure/B1593551.png)
